molecular formula C20H21F3N2O B2660596 N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide CAS No. 1181897-41-5

N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2660596
CAS RN: 1181897-41-5
M. Wt: 362.396
InChI Key: XLVUFEJONDJOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. By blocking the reuptake of dopamine, this compound increases the levels of dopamine in the brain, which can help alleviate the symptoms of certain neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase locomotor activity in animals, which suggests that it has a stimulant-like effect. It has also been shown to increase the release of dopamine in the brain, which can help improve mood and motivation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, one limitation of using this compound is that it is a relatively new compound, and its long-term effects are not yet fully understood.

Future Directions

There are many potential future directions for research on N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide. One area of interest is its potential use in the treatment of ADHD. Studies have shown that this compound can improve attention and reduce impulsivity in animal models of ADHD, and further research is needed to determine its efficacy in humans.
Another area of interest is its potential use in the treatment of depression. Studies have shown that this compound can increase the levels of dopamine in the brain, which is thought to be a key factor in the development of depression. Further research is needed to determine whether this compound could be an effective treatment for depression.
Overall, this compound is a promising compound that has the potential to be used in the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide involves the reaction of 4-benzylpiperidine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide has been widely studied for its potential applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c21-20(22,23)18-9-5-4-8-17(18)19(26)24-16-10-12-25(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVUFEJONDJOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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